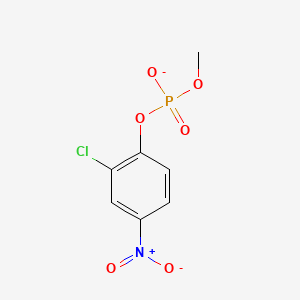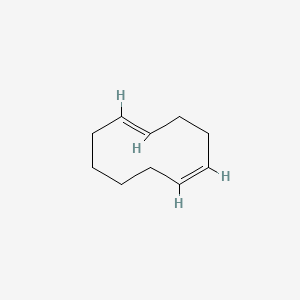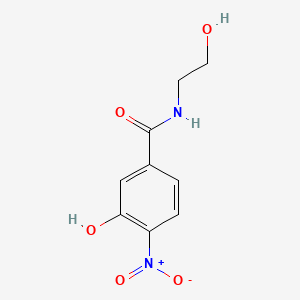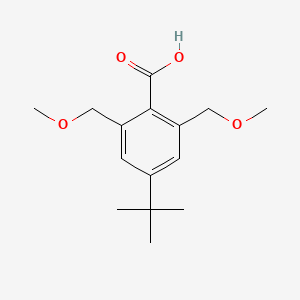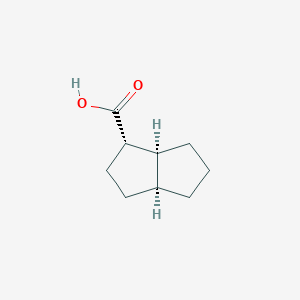
rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid: is a chiral compound with a unique bicyclic structure It is a derivative of pentalene, a hydrocarbon with a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid typically involves the hydrogenation of pentalene derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Amides, esters, thioesters
Scientific Research Applications
Chemistry: rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and the stereochemistry of biological processes. Its chiral nature makes it a valuable tool for investigating enantioselective reactions.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of bioactive molecules. Researchers are exploring its role in developing new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
- rac-(1S,3aS,6aS)-Octahydro-1-pentalenamine hydrochloride
- rac-(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine
Comparison: rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like rac-(1S,3aS,6aS)-Octahydro-1-pentalenamine hydrochloride and rac-(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine have different functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2,(H,10,11)/t6-,7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDLMIANEBVNEY-FXQIFTODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B1175479.png)
